molecular formula C16H17ClFNO3 B3853278 (2-chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine

(2-chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine

Cat. No. B3853278
M. Wt: 325.76 g/mol
InChI Key: CLWVBLDVVDFAQI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylamine, which is an organic compound consisting of a benzene ring substituted with an amine functional group . The presence of chloro and fluoro groups on the benzyl part and methoxy groups on the phenyl part suggest that this compound could have interesting chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 2-chloro-6-fluorobenzyl chloride and 3,4,5-trimethoxyaniline through nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzyl part) and a phenyl ring (from the aniline part), connected by a nitrogen atom. The benzene ring would be substituted with chloro and fluoro groups, and the phenyl ring would be substituted with methoxy groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group could react with acids to form amine salts, or it could undergo acylation to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its substituents and their positions on the benzene and phenyl rings. For example, the presence of electron-donating methoxy groups and electron-withdrawing chloro and fluoro groups could affect the compound’s reactivity .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3/c1-20-14-7-10(8-15(21-2)16(14)22-3)19-9-11-12(17)5-4-6-13(11)18/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWVBLDVVDFAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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